molecular formula C4F6N2O B157312 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1868-48-0

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B157312
CAS No.: 1868-48-0
M. Wt: 206.05 g/mol
InChI Key: QJZONKZTJJLSQL-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole (CAS: 1868-48-0) is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with two electron-withdrawing trifluoromethyl (-CF₃) groups at the 2 and 5 positions. The -CF₃ groups confer enhanced thermal stability, chemical resistance, and unique electronic properties, making this compound valuable in materials science and synthetic chemistry . It is commercially available with 97% purity and has been utilized in cycloaddition reactions to synthesize perfluoro-1,3,4-oxadiazoles, which are precursors for high-performance polymers and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that derivatives of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole exhibit significant anti-cancer properties. For instance:

  • Cytotoxicity Studies : Compounds derived from this oxadiazole have been tested against various cancer cell lines, including glioblastoma. Specific derivatives showed IC50 values indicating effective cytotoxicity, with some compounds leading to significant apoptosis in cancer cells through DNA damage mechanisms .
  • Mechanism of Action : The inhibition of thymidine phosphorylase has been identified as a key mechanism for the anti-cancer activity of these compounds. Thymidine phosphorylase is involved in tumor progression, making it a target for novel anticancer drugs .

Anti-Diabetic Properties

In addition to anti-cancer effects, certain derivatives have shown promising results in lowering glucose levels in diabetic models. Studies using genetically modified Drosophila melanogaster indicated that specific compounds significantly reduced glucose levels, suggesting potential for further development as anti-diabetic agents .

Functional Materials

The unique properties of this compound make it suitable for developing advanced functional materials:

  • Thermal Stability : Its high thermal stability allows its use in heat-resistant polymers and coatings.
  • Fluorescent Materials : The compound's electronic properties enable its application in creating UV-absorbing and fluorescent materials that can be utilized in various optical applications .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including one-pot synthesis strategies that streamline the process for generating complex derivatives . These methods enhance the compound's utility in organic synthesis by allowing the creation of diverse chemical entities with tailored properties.

Data Table: Summary of Biological Activities

Compound DerivativeBiological ActivityIC50 (µM)Target
Compound 5bAnti-cancer10.14Glioblastoma
Compound 5dAnti-diabeticSignificantly lowers glucose levelsDrosophila model
Compound 5mAnti-cancer10.48Glioblastoma

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets through its trifluoromethyl groups and oxadiazole ring. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Structural and Electronic Properties

Compound Substituents Key Properties
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole -CF₃ at 2,5 positions High thermal stability; electron-deficient ring; participates in cycloaddition
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole 4-Bromophenyl at 2,5 positions Enhanced electronic properties; used in optoelectronics and catalysis
DCPO (2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole) 2,4-Dichlorophenyl at 2,5 positions Insecticidal activity; heat-resistant polymer precursor
2-MOX (2,5-bis(2-methoxyphenyl)-1,3,4-oxadiazole) 2-Methoxyphenyl at 2,5 positions Corrosion inhibition in acidic media
  • Electronic Effects : The -CF₃ groups in the target compound create a strongly electron-deficient ring, enhancing reactivity in cycloaddition reactions compared to bromophenyl or methoxyphenyl derivatives .
  • Optical Properties: Derivatives like 2PXZ-OXD (2,5-bis(4-(phenoxazin-10-yl)phenyl)-1,3,4-oxadiazole) exhibit narrow singlet-triplet energy gaps (ΔEST) for thermally activated delayed fluorescence (TADF), achieving 14.9% external quantum efficiency (EQE) in OLEDs. In contrast, trifluoromethyl substitution may reduce conjugation, limiting optoelectronic applications compared to aryl-substituted analogs .

Antimicrobial and Anticancer Activity

  • Trifluoromethyl Derivatives: Limited direct biological data exist, but analogues like 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered oxadiazoles exhibit cytotoxicity against glioblastoma cells (LN229), with IC50 values <50 μM .
  • Chlorophenyl Derivatives : DCPO is a potent insecticide against houseflies and hornflies, while 5e and 5g (chloro-/bromophenyl-thioether derivatives) show herbicidal bleaching effects via succinate dehydrogenase (SDH) inhibition .
  • Molecular Docking : Bromophenyl derivatives (e.g., 5g) mimic penthiopyrad’s binding to SDH, suggesting trifluoromethyl variants could be optimized for similar interactions .

Thermal and Chemical Stability

  • Thermal Stability : The -CF₃ groups in the target compound increase thermal resistance compared to alkyl-substituted oxadiazoles (e.g., 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole, ΔEg<sup>opt</sup> = 2.87 eV) .
  • Chemical Resistance: Trifluoromethyl derivatives resist hydrolysis and oxidation better than hydroxyl- or amino-substituted analogues (e.g., 5j: 4-hydroxyphenyl derivative) .

Biological Activity

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two trifluoromethyl groups attached at the 2 and 5 positions. This compound has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable building block in organic synthesis and materials science.

  • Molecular Formula : C4_4F6_6N2_2O
  • Structure : Contains two electronegative trifluoromethyl groups which significantly influence its chemical behavior.
  • Thermal Stability : Exhibits high thermal stability due to the presence of fluorine atoms.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of derivatives of this compound. For instance:

  • In vitro Studies : A series of synthesized oxadiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. Notably, compounds such as 5b , 5d , and 5m demonstrated significant cytotoxic effects on the LN229 glioblastoma cell line, indicating their potential as anticancer agents .
  • Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells. The compounds were shown to damage DNA and inhibit cell proliferation through various assays, including colony formation and TUNEL assays .

Anti-Diabetic Activity

In addition to anticancer properties, this compound derivatives have been investigated for their anti-diabetic effects:

  • Model Organism Studies : Research using genetically modified Drosophila melanogaster revealed that certain derivatives significantly lowered glucose levels in diabetic models. Compounds 5d and 5f exhibited notable anti-diabetic activity .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored:

  • Mycobacterium tuberculosis : Some studies indicate that oxadiazole derivatives possess activity against resistant strains of Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents against tuberculosis .

Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized a range of 1,3,4-oxadiazole derivatives with varying substituents and evaluated their biological activities. The results showed that several compounds exhibited significant anti-cancer and anti-diabetic properties through both in vitro and in vivo assessments. The study utilized molecular docking simulations to predict binding affinities to biological targets .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various 1,3,4-oxadiazole derivatives. The study found that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhanced biological activity against cancer cell lines. Specific compounds demonstrated IC50_{50} values comparable to established anticancer drugs .

Data Tables

CompoundActivity TypeTargetIC50_{50} Value (µM)Reference
5bAnticancerLN2290.75
5dAntidiabeticDrosophilaN/A
5fAntidiabeticDrosophilaN/A
Compound AAntibacterialMtb0.04

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, hydrazide derivatives can be cyclized using reagents like H₃PO₄/P₂O₅ under reflux conditions . Alternatively, Wittig-Horner reactions with aromatic aldehydes are employed to introduce conjugated systems . To optimize yields, control reaction time (e.g., 18 hours for reflux) and stoichiometric ratios of reactants. Crystallization with ethanol-water mixtures improves purity (65–81% yields reported) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Use FT-IR to confirm the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and trifluoromethyl groups (C-F stretches at 1100–1200 cm⁻¹) . ¹H/¹⁹F NMR resolves substituent effects, while single-crystal X-ray diffraction provides structural validation (e.g., bond angles and packing motifs) . Elemental analysis ensures purity (>95%) .

Q. What are the primary applications of this compound in material science?

  • Methodological Answer : Its electron-deficient oxadiazole core enables use in coordination polymers with Ag(I) salts, forming thermally stable frameworks. Synthesis involves dissolving the ligand in DMF/CH₃CN and reacting with metal salts at 60°C for 24 hours. Characterize via TGA and PXRD to assess thermal stability (decomposition >300°C) .

Advanced Research Questions

Q. How do trifluoromethyl groups influence photophysical properties, and how can conflicting data on fluorescence quantum yields be resolved?

  • Methodological Answer : The electron-withdrawing CF₃ groups enhance two-photon absorption (TPA) cross-sections (e.g., 500–800 GM at 800 nm) but may quench fluorescence in polar solvents . To resolve discrepancies:

  • Compare solvent effects (e.g., toluene vs. DMSO) using steady-state and time-resolved fluorescence.
  • Perform DFT calculations to model charge-transfer transitions .
  • Validate with substituent variation (e.g., replacing CF₃ with OCH₃) .

Q. What experimental strategies mitigate contradictions in thermal stability data for coordination polymers incorporating this ligand?

  • Methodological Answer : Discrepancies arise from ligand flexibility and counterion effects. To address:

  • Conduct TGA under N₂/O₂ atmospheres to differentiate oxidative vs. structural degradation.
  • Compare polymers with different metal nodes (e.g., Ag(I) vs. Cu(II)) .
  • Use SC-XRD to correlate stability with interligand π-π stacking distances .

Q. How can the insecticidal activity of bis(trifluoromethyl)oxadiazoles be systematically evaluated against agricultural pests?

  • Methodological Answer :

  • Bioassay Design : Test larvae (e.g., Spodoptera frugiperda) using leaf-dip methods with 0.1–100 ppm concentrations.
  • Structure-Activity Analysis : Compare with analogs lacking CF₃ groups (e.g., dichlorophenyl derivatives) .
  • Mode of Action : Use fluorescence microscopy to track compound uptake in insect midgut tissues .

Q. What computational methods validate the role of 1,3,4-oxadiazole as a bioisostere in drug design?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to compare binding affinities of oxadiazole vs. carboxylic acid moieties.
  • Calculate electrostatic potential maps (Gaussian 09) to assess charge distribution similarity .
  • Validate with in vitro assays (e.g., HDAC inhibition IC₅₀) .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZONKZTJJLSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371177
Record name 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868-48-0
Record name 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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